1-Bromo-3,5,7-trimethyladamantane

Übersicht

Beschreibung

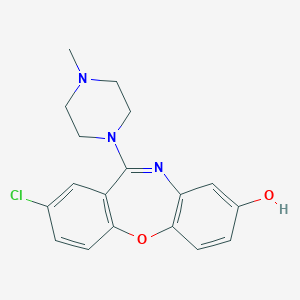

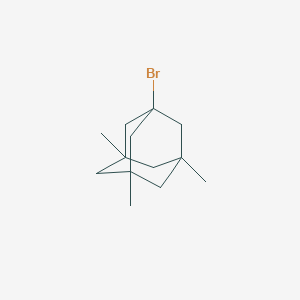

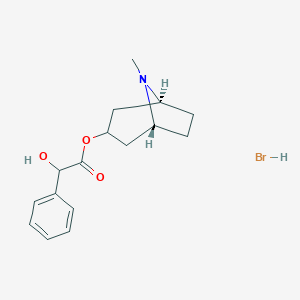

“1-Bromo-3,5,7-trimethyladamantane” is a chemical compound with the CAS Number: 53398-55-3 . It has a molecular weight of 257.21 and its linear formula is C13H21Br .

Synthesis Analysis

The synthesis of “1-Bromo-3,5,7-trimethyladamantane” involves a reaction with acetonitrile and phosphoric acid . The reaction is carried out in a reactor equipped with a condenser, mechanical stirrer, and thermometer at 20-25°C and under nitrogen . After the addition of the reactants, the internal temperature rises to 30-32°C . The obtained biphasic system is warmed to 87+/-2°C over about 30 min (slight reflux) and the temperature is maintained for 17 hrs .

Molecular Structure Analysis

The molecular structure of “1-Bromo-3,5,7-trimethyladamantane” is represented by the linear formula C13H21Br . The InChI key for this compound is DUNJTZWVWZSEKK-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reaction of 1,3,5,7-tetramethyladamantane with fuming nitric acid leads to a mixture of 1,3,5,7-tetramethyladamantane-2,6-dione and syn/anti-6-nitroxy-1,3,5,7-tetramethyladamantan-2-one . This reaction involves bridging carbon atoms .

Physical And Chemical Properties Analysis

“1-Bromo-3,5,7-trimethyladamantane” is a solid at room temperature . It has a flash point of 118.9°C and a boiling point of 254.2°C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization : A study by Dalkılıç et al. (2009) detailed the preparation of functionalized benzocyclotrimers, using 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene as a key intermediate. This process involves a Diels–Alder reaction, followed by cyclotrimerization, which may be relevant to the synthesis routes involving 1-Bromo-3,5,7-trimethyladamantane (Dalkılıç, Güney, Daştan, Saracoglu, Lucchi, & Fabris, 2009).

Mechanistic Definition in Synthesis : Adcock and Clark (1993) explored the mechanistic aspects of trimethylstannylation of 1,3-dihaloadamantanes, which could provide insights into the reactivity and potential applications of 1-Bromo-3,5,7-trimethyladamantane. The study used NMR spectroscopy and chromatographic analyses to establish product distributions (Adcock & Clark, 1993).

Halomethyl-metal Compounds : Seyferth and Lambert (1975) investigated α-bromocyclopropyl derivatives of tin and lead as precursors for cyclopropylidene. This study might provide insights into the behavior of bromo derivatives in organometallic chemistry, which is relevant for understanding the applications of 1-Bromo-3,5,7-trimethyladamantane (Seyferth & Lambert, 1975).

Synthesis of Substituted Furans : Knockel and Normant (1984) described the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles, leading to functionalized vinylsilanes and furans. This could be relevant for the synthesis and applications of 1-Bromo-3,5,7-trimethyladamantane in the creation of similar compounds (Knockel & Normant, 1984).

Synthesis of Cyclooctatriene Derivatives : Research by Oda et al. (1977) on the synthesis of 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative involved dehydrobromination and characterization via NMR spectroscopy. This study contributes to the understanding of bromo derivatives in cyclic compounds (Oda, Oda, Miyakoshi, & Kitahara, 1977).

Safety And Hazards

The safety information for “1-Bromo-3,5,7-trimethyladamantane” includes the following hazard statements: H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

1-bromo-3,5,7-trimethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21Br/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNJTZWVWZSEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330377 | |

| Record name | 1-bromo-3,5,7-trimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,5,7-trimethyladamantane | |

CAS RN |

53398-55-3 | |

| Record name | 53398-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-3,5,7-trimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)